Methyl 17-bromoheptadecanoate

Description

BenchChem offers high-quality Methyl 17-bromoheptadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 17-bromoheptadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 17-bromoheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BrO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHXLJQWLPXKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339166 | |

| Record name | Methyl 17-bromoheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72338-49-9 | |

| Record name | Methyl 17-bromoheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

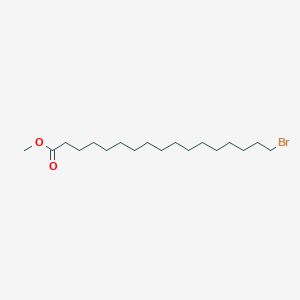

Methyl 17-bromoheptadecanoate chemical structure and formula.

An In-depth Technical Guide to Methyl 17-bromoheptadecanoate: Structure, Synthesis, and Applications in Scientific Research

Introduction

Methyl 17-bromoheptadecanoate is a long-chain fatty acid ester of significant interest to researchers in organic synthesis and drug development. Its bifunctional nature, possessing a terminal bromine atom and a methyl ester group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and potential applications of methyl 17-bromoheptadecanoate, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical Structure and Molecular Formula

Methyl 17-bromoheptadecanoate is a saturated fatty acid methyl ester with a bromine atom at the omega (ω) position. The presence of the terminal bromine atom provides a reactive handle for nucleophilic substitution reactions, while the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or undergo other transformations.

The key identifiers for this compound are:

-

IUPAC Name: methyl 17-bromoheptadecanoate

-

Molecular Formula: C₁₈H₃₅BrO₂[1]

-

Molecular Weight: 363.37 g/mol

Below is a 2D representation of the chemical structure of methyl 17-bromoheptadecanoate.

Caption: 2D structure of methyl 17-bromoheptadecanoate.

Physicochemical Properties

| Property | Value (Estimated) | Rationale/Comparison |

| Appearance | White to off-white solid or colorless oil | Long-chain fatty acid esters are typically waxy solids or oils at room temperature. |

| Melting Point | 25-35 °C | Methyl heptadecanoate has a melting point of 31-33 °C. The terminal bromine may slightly alter this. |

| Boiling Point | > 200 °C at reduced pressure | High molecular weight esters have high boiling points and are typically distilled under vacuum to prevent decomposition. |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform. | Consistent with the nonpolar nature of long-chain hydrocarbons. |

Synthesis and Characterization

The most straightforward and common method for the synthesis of methyl 17-bromoheptadecanoate is the esterification of its corresponding carboxylic acid, 17-bromoheptadecanoic acid.

3.1. Proposed Synthesis Workflow

The synthesis involves the reaction of 17-bromoheptadecanoic acid with methanol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid. This is a classic Fischer esterification reaction.

Caption: Proposed synthesis workflow for methyl 17-bromoheptadecanoate.

3.2. Experimental Protocol (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 17-bromoheptadecanoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

3.3. Spectroscopic Characterization (Predicted)

While experimental spectra for methyl 17-bromoheptadecanoate are not widely published, we can predict the key features based on its structure and data from analogous compounds like methyl heptadecanoate.

¹H NMR Spectroscopy (Predicted):

-

~3.67 ppm (s, 3H): The singlet corresponding to the methyl ester protons (-OCH₃).

-

~3.40 ppm (t, 2H): A triplet from the methylene protons adjacent to the bromine atom (-CH₂Br).

-

~2.30 ppm (t, 2H): A triplet from the methylene protons alpha to the carbonyl group (-CH₂COOCH₃).

-

~1.62 ppm (m, 2H): A multiplet from the methylene protons beta to the carbonyl group.

-

~1.85 ppm (m, 2H): A multiplet from the methylene protons beta to the bromine atom.

-

~1.25 ppm (br s, 24H): A broad singlet representing the remaining methylene protons in the long alkyl chain.

¹³C NMR Spectroscopy (Predicted):

-

~174 ppm: The carbonyl carbon of the ester group.

-

~51.4 ppm: The methoxy carbon of the ester group.

-

~34.0 ppm: The methylene carbon alpha to the carbonyl group.

-

~33.8 ppm: The methylene carbon attached to the bromine atom.

-

~24-33 ppm: A series of peaks for the other methylene carbons in the chain.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): Two peaks of similar intensity at m/z 362 and 364, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragments:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 331/333.

-

McLafferty rearrangement, a characteristic fragmentation of long-chain esters, would likely produce a fragment at m/z 74.

-

Cleavage at the C-Br bond.

-

A series of fragments separated by 14 Da (corresponding to CH₂ units) due to cleavage along the alkyl chain.

-

Applications in Research and Drug Development

Methyl 17-bromoheptadecanoate serves as a valuable intermediate in organic synthesis due to its bifunctional nature. The terminal bromine allows for the introduction of various functional groups via nucleophilic substitution, while the ester can be modified or serve as a lipophilic tail.

Potential Applications:

-

Synthesis of Bioactive Molecules: The long alkyl chain can be incorporated into molecules to enhance their lipophilicity, which can be crucial for membrane permeability and interaction with biological targets. The bromo group can be replaced by other functionalities to create novel compounds for screening in drug discovery programs.

-

Probe Synthesis: The reactive bromine can be used to attach reporter groups, such as fluorescent dyes or biotin, to create probes for studying biological processes involving fatty acids.

-

Surface Modification: The carboxylic acid, obtained after hydrolysis of the ester, can be used to anchor the long chain to surfaces, creating hydrophobic coatings or functionalized materials.

-

Alkylation Agent: It can be used to alkylate various nucleophiles, introducing a 17-carbomethoxyheptadecyl group into a target molecule.

Safety and Handling

A specific Safety Data Sheet (SDS) for methyl 17-bromoheptadecanoate is not widely available. However, based on the SDS for similar compounds like methyl 16-bromohexadecanoate, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

Conclusion

Methyl 17-bromoheptadecanoate is a useful synthetic building block with potential applications in various fields of chemical and pharmaceutical research. While detailed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on its structure and the properties of analogous molecules. This guide provides a foundational understanding for researchers looking to utilize this versatile compound in their synthetic endeavors.

References

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

SciSpace. Synthesis of methyl 17-(3,5-dibromo-4-methoxyphenyl)-heptadeca-2,4,6,8,10,12,14,16-octaenoate. [Link]

-

National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

RSC Publishing. Synthesis of very long chain fatty acid methyl esters. [Link]

-

ResearchGate. (PDF) Rapid preparation of fatty acid methyl esters. [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

ResearchGate. The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. [Link]

-

ResearchGate. Mass spectra of methyl 2,4-dimethylheptadecanoate (a),... [Link]

-

Semantic Scholar. Preparation of methyl esters of long chain fatty acids. [Link]

- Google Patents. WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

National Center for Biotechnology Information. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. [Link]

-

RSC Publishing. Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers. [Link]

-

AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

-

ResearchGate. The EI differential mass spectrum of 12-methyltridecyl heptadecanoate... [Link]

-

NIST WebBook. Heptadecanoic acid, methyl ester. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

NIST WebBook. Octadecanoic acid, 17-methyl-, methyl ester. [Link]

-

National Center for Biotechnology Information. Methyl Palmitate. [Link]

-

Chem.info. methyl 17-bromoheptadecanoate [ 72338-49-9 ]. [Link]

-

MDPI. Special Issue : Organic Synthesis and Application of Bioactive Molecules. [Link]

-

Arctom. CAS NO. 72338-49-9 | Methyl 17-bromoheptadecanoate | Catalog... [Link]

Sources

Spectroscopic Characterization of Methyl 17-bromoheptadecanoate: A Technical Guide for Researchers

Introduction

Methyl 17-bromoheptadecanoate is a long-chain fatty acid methyl ester (FAME) functionalized with a terminal bromine atom. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex lipids, polymers, and other specialized chemical entities. Its utility in drug development and materials science necessitates a thorough understanding of its structural and chemical properties. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification and characterization of this compound.

Molecular Structure and Logic of Spectroscopic Analysis

The structure of Methyl 17-bromoheptadecanoate dictates its spectroscopic signature. The molecule consists of a 17-carbon chain with a methyl ester group at one end (C1) and a bromine atom at the other (C17). This structure presents distinct chemical environments that are readily probed by NMR and MS.

Figure 1: Molecular structure of Methyl 17-bromoheptadecanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For Methyl 17-bromoheptadecanoate, the ¹H NMR spectrum is characterized by several key signals corresponding to the methyl ester protons, the methylene groups adjacent to the ester and the bromine, and the long polymethylene chain.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in Methyl 17-bromoheptadecanoate. These predictions are based on typical values for long-chain fatty acid methyl esters and alkyl bromides.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOCH₃ | 3.67 | Singlet | 3H |

| -CH₂-Br (C17) | 3.40 | Triplet | 2H |

| -CH₂-COO- (C2) | 2.30 | Triplet | 2H |

| -CH₂-CH₂-Br (C16) | 1.85 | Quintet | 2H |

| -CH₂-CH₂-COO- (C3) | 1.63 | Quintet | 2H |

| -(CH₂)₁₂- | 1.25 | Multiplet (broad) | 24H |

Interpretation of the ¹H NMR Spectrum

-

Methyl Ester Protons (-COOCH₃): A sharp singlet is expected around 3.67 ppm, which is a characteristic chemical shift for methyl ester protons.[1] This signal is deshielded due to the electronegativity of the adjacent oxygen atoms.

-

Methylene Protons Adjacent to Bromine (-CH₂-Br): The protons on the carbon directly attached to the bromine atom (C17) are expected to resonate as a triplet at approximately 3.40 ppm. The downfield shift is due to the deshielding effect of the electronegative bromine atom. The triplet multiplicity arises from the coupling with the two adjacent protons on C16.

-

Methylene Protons Alpha to the Carbonyl (-CH₂-COO-): The protons on the carbon adjacent to the carbonyl group (C2) will appear as a triplet around 2.30 ppm. The electron-withdrawing nature of the carbonyl group causes this downfield shift. The signal is a triplet due to coupling with the two protons on C3.

-

Methylene Protons Beta to Functional Groups (-CH₂-CH₂-Br and -CH₂-CH₂-COO-): The methylene groups at C16 and C3 are expected to appear as quintets around 1.85 ppm and 1.63 ppm, respectively. These protons are coupled to the protons on the two adjacent carbons.

-

Polymethylene Chain (-(CH₂)₁₂-): The majority of the methylene protons in the long alkyl chain will overlap to form a large, broad multiplet centered around 1.25 ppm. The chemical environments of these protons are very similar, leading to this characteristic signal in long-chain aliphatic compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of Methyl 17-bromoheptadecanoate is predicted to show distinct signals for the carbonyl carbon, the carbon attached to the bromine, the methyl ester carbon, and the carbons of the long alkyl chain.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in Methyl 17-bromoheptadecanoate are listed in the table below. These values are based on established ranges for fatty acid methyl esters and halogenated alkanes.[2][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 174.2 |

| -O-CH₃ | 51.4 |

| -CH₂-Br (C17) | 33.8 |

| -CH₂-COO- (C2) | 34.1 |

| -CH₂-CH₂-Br (C16) | 32.8 |

| -CH₂-CH₂-COO- (C3) | 24.9 |

| -(CH₂)₁₂- | 28.2 - 29.7 |

| Terminal -CH₂- (near the center of the chain) | ~29.7 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear at a chemical shift of approximately 174.2 ppm.[2]

-

Methyl Ester Carbon (-O-CH₃): The carbon of the methyl group attached to the ester oxygen will resonate around 51.4 ppm.

-

Carbon Bearing Bromine (-CH₂-Br): The carbon atom directly bonded to the bromine (C17) is predicted to have a chemical shift of about 33.8 ppm. The electronegativity of bromine causes a downfield shift compared to a standard alkane carbon.

-

Alkyl Chain Carbons: The carbons of the long methylene chain will appear in the range of 28-33 ppm. The signals for the carbons closer to the functional groups (C2, C3, and C16) will be distinct, while the carbons in the middle of the chain (C4 to C15) will have very similar chemical shifts and may overlap, resulting in a series of closely spaced peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For Methyl 17-bromoheptadecanoate, electron ionization (EI) mass spectrometry is expected to yield a characteristic fragmentation pattern that can be used for its identification.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of Methyl 17-bromoheptadecanoate is 362.35 g/mol (for ⁷⁹Br) and 364.35 g/mol (for ⁸¹Br). Due to the natural isotopic abundance of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity at m/z 362 and 364.

-

Key Fragment Ions: The fragmentation of long-chain esters and bromoalkanes follows predictable pathways.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 331/333 | [M - OCH₃]⁺ | Loss of the methoxy group from the molecular ion. |

| 283 | [M - Br]⁺ | Loss of the bromine radical from the molecular ion. |

| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement, a characteristic fragmentation of methyl esters. |

| 59 | [COOCH₃]⁺ | Alpha-cleavage at the carbonyl group. |

| CₙH₂ₙ₊₁ | Various alkyl fragments | Cleavage along the long alkyl chain. |

Interpretation of the Mass Spectrum

The mass spectrum of Methyl 17-bromoheptadecanoate is expected to show a characteristic M/M+2 isotopic pattern for the molecular ion, which is a clear indicator of the presence of a single bromine atom. The loss of the methoxy group (m/z 331/333) and the bromine atom (m/z 283) are also anticipated to be prominent fragmentation pathways. The McLafferty rearrangement leading to a base peak at m/z 74 is a hallmark of fatty acid methyl esters. A series of peaks separated by 14 Da (corresponding to CH₂ groups) will be observed due to fragmentation along the aliphatic chain.

Figure 2: Predicted major fragmentation pathways for Methyl 17-bromoheptadecanoate in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, yet robust, protocols for the analysis of Methyl 17-bromoheptadecanoate.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of Methyl 17-bromoheptadecanoate in about 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with an appropriate software, applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled sequence to simplify the spectrum and improve the signal-to-noise ratio.

-

A larger number of scans (hundreds to thousands) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of Methyl 17-bromoheptadecanoate (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.[5]

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for FAME analysis, such as a DB-5ms or equivalent.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode.

-

Oven Temperature Program: A typical temperature program would start at a lower temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode with a standard ionization energy of 70 eV.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-550 to capture the molecular ion and all significant fragment ions.

-

Figure 3: General experimental workflows for NMR and GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Methyl 17-bromoheptadecanoate. While based on predictive analysis due to the lack of publicly available experimental data, the interpretations and protocols are grounded in well-established spectroscopic principles and data from structurally similar molecules. This guide is intended to be a valuable resource for scientists in the fields of organic synthesis, drug discovery, and materials science, enabling them to confidently identify and characterize this important chemical intermediate. The provided methodologies for data acquisition and interpretation are designed to be self-validating, ensuring the scientific integrity of the analytical process.

References

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

-

Saturated Fatty Acids and Methyl Esters. (2019, July 23). AOCS Lipid Library. [Link]

-

¹³C NMR Chemical Shift. Oregon State University. [Link]

-

Mass Spectrometry of Fatty Acid Derivatives. AOCS Lipid Library. [Link]

-

Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters. (2021, December 22). MDPI. [Link]

-

What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis? (2012, October 8). ResearchGate. [Link]

Sources

Halogenated Lipids: From Collateral Damage to Key Orchestrators in Cellular Signaling

A Technical Guide for Researchers and Drug Development Professionals

Foreword

For decades, the appearance of halogenated lipids in biological systems was largely viewed as a footprint of oxidative stress—collateral damage inflicted during inflammatory responses. However, a paradigm shift is underway. Mounting evidence reveals that these modified lipids are not merely inert bystanders but are, in fact, potent signaling molecules that actively orchestrate a wide range of cellular responses. From mediating the inflammatory cascade to regulating hormone synthesis, halogenated lipids are emerging as a critical, yet underappreciated, class of lipid messengers. This guide provides a deep dive into the world of halogenated lipids, moving beyond their formation to elucidate their intricate roles in cellular signaling pathways. We will explore the causality behind their generation, their specific interactions within signaling networks, their profound implications in disease, and the state-of-the-art methodologies required for their study. For the researcher, scientist, or drug development professional, understanding this novel signaling axis is not just an academic exercise; it is a prerequisite for identifying new biomarkers and unlocking innovative therapeutic targets for a host of inflammatory and metabolic diseases.

The Genesis of Bioactive Halogenated Lipids: An Enzymatic Affair

The formation of halogenated lipids in mammals is not a random chemical event but a highly controlled process, primarily driven by the enzymatic activity of heme peroxidases during an immune response.[1] The central players in this process are myeloperoxidase (MPO), found abundantly in neutrophils, and eosinophil peroxidase (EPO), found in eosinophils.[2][3]

The MPO-Hydrogen Peroxide-Halide System

During inflammation, activated neutrophils generate a surge of reactive oxygen species, including hydrogen peroxide (H₂O₂).[4] MPO, released from azurophilic granules, harnesses this H₂O₂ to oxidize halides—primarily chloride (Cl⁻) and bromide (Br⁻)—into potent hypohalous acids.[2][5]

-

Hypochlorous Acid (HOCl) Formation: MPO catalyzes the reaction between H₂O₂ and Cl⁻ to produce hypochlorous acid, a powerful oxidizing and chlorinating agent.[6]

-

Hypobromous Acid (HOBr) Formation: Similarly, MPO and EPO can use Br⁻ to generate hypobromous acid.[3]

These hypohalous acids are highly reactive and readily target electron-rich biomolecules. Among their most susceptible targets are plasmalogens, a unique class of phospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[2][7] This bond is particularly vulnerable to attack by HOCl.

The reaction of HOCl with plasmalogens results in the cleavage of the vinyl-ether bond and the formation of two key products: a lysophospholipid and an α-chloro fatty aldehyde, such as 2-chlorohexadecanal (2-ClHDA).[7][8] This α-chloro fatty aldehyde is the progenitor of a family of chlorinated lipids and serves as a critical node in initiating downstream signaling events.[2][7]

Chlorinated Lipids: Amplifiers of the Inflammatory Cascade

Once formed, chlorinated lipids like 2-ClHDA and its oxidized metabolite, 2-chloropalmitic acid (2-ClPA), are not passive byproducts but potent pro-inflammatory signaling molecules.[3][9] They act on endothelial cells, leukocytes, and platelets to amplify the initial inflammatory response.

Endothelial Cell Activation: Setting the Stage for Leukocyte Recruitment

The vascular endothelium is a primary target of chlorinated lipids. Studies have shown that both 2-ClHDA and 2-ClPA induce powerful pro-inflammatory responses in endothelial cells.[9]

Causality of Experimental Choice: Human intestinal mesenteric vascular endothelial cells (HIMVEC) are often used in in vitro models because they represent a relevant microvascular bed that is critically involved in systemic inflammatory conditions like sepsis and ischemia/reperfusion.[9]

The signaling cascade involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). 2-ClHDA promotes the degradation of IκB, the inhibitor of NF-κB, allowing NF-κB to translocate to the nucleus.[9] There, it drives the expression of genes encoding for:

-

Endothelial Cell Adhesion Molecules (ECAMs): Such as ICAM-1 and VCAM-1, which act as docking sites for circulating leukocytes.[9]

-

Pro-inflammatory Chemokines: Which create a chemical gradient to attract more immune cells.

This upregulation of adhesion molecules leads to increased leukocyte-endothelial cell adhesive interactions (LECA) and platelet-endothelial cell adhesion (PECA), key events in the inflammatory process.[3][9]

Direct Effects on Leukocytes

Chlorinated lipids also exert direct effects on the immune cells that produce them, creating a potent feed-forward loop.

-

Neutrophil Chemotaxis and Activation: 2-ClHDA is a potent chemoattractant for neutrophils, drawing them to the site of inflammation.[9] Furthermore, its metabolite, 2-chlorofatty acid (2-ClFA), can trigger neutrophils to form Neutrophil Extracellular Traps (NETs), a web of chromatin and granular proteins that traps pathogens but can also cause significant tissue damage.[2]

-

Monocyte Apoptosis: In contrast to its effects on neutrophils, 2-ClFA has been shown to induce apoptosis in monocytes, another key inflammatory cell type.[2] This suggests a complex regulatory role where chlorinated lipids may help modulate the duration of the immune response by eliminating certain cell populations.

-

PPAR-α Agonism: 2-ClFA acts as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor involved in lipid metabolism.[2] This activation increases the expression of enzymes responsible for fatty acid ω-oxidation, which is the primary clearance pathway for 2-ClFA, demonstrating a self-regulating clearance mechanism.[2]

| Halogenated Lipid | Primary Cellular Target | Key Signaling Effect | Pathophysiological Outcome |

| 2-Chlorohexadecanal (2-ClHDA) | Endothelial Cells | NF-κB Activation | Increased adhesion molecule expression, leukocyte adhesion[9] |

| Neutrophils | Chemotaxis | Recruitment of neutrophils to inflammatory sites[9] | |

| 2-Chlorofatty Acid (2-ClFA) | Neutrophils | NETs Formation | Pathogen trapping, potential tissue damage[2] |

| Monocytes | Apoptosis Induction | Modulation of the inflammatory response[2] | |

| Hepatocytes | PPAR-α Agonism | Upregulation of its own metabolic clearance[2] |

Iodinated Lipids: Guardians of Thyroid Homeostasis

Far from the battleground of inflammation, another class of halogenated lipids plays a crucial, protective role within the thyroid gland. The synthesis of thyroid hormones (T3 and T4) is an oxidative process that requires large amounts of H₂O₂.[10][11] While essential, this creates a state of high oxidative stress that could damage the gland.

The thyroid gland has evolved a unique regulatory mechanism involving iodinated lipids, or iodolipids. When iodine intake is sufficient—well above the levels needed merely for hormone synthesis—the enzyme thyroid peroxidase (TPO) iodinates arachidonic acid to form δ-iodolactone.[12]

This iodolipid acts as a crucial negative regulator. It inhibits the activity of NADPH oxidase, the enzyme responsible for generating the H₂O₂ required for hormone synthesis.[12] This feedback loop ensures that H₂O₂ production is tightly controlled, preventing excessive hormone synthesis and protecting the thyroid from oxidative damage.[12] In states of iodine deficiency, the production of δ-iodolactone is insufficient, leading to unchecked H₂O₂ production, which can damage TPO and other thyroid proteins, potentially initiating autoimmune thyroid diseases like Hashimoto's thyroiditis.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorinated Lipids Elicit Inflammatory Responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Chlorinated lipids and fatty acids: an emerging role in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chlorinated Lipids Elicit Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

A Researcher's Guide to Sourcing Methyl 17-bromoheptadecanoate for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Procurement of a Key PROTAC Linker.

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, offering a novel modality to target and eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of a ligand for an E3 ubiquitin ligase and a "warhead" that binds to the protein of interest, tethered by a chemical linker.[1] The linker, far from being a passive spacer, plays a pivotal role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.[3][4] Among the diverse array of linker chemistries, long-chain alkyl bromides serve as fundamental building blocks, enabling the systematic exploration of linker length and flexibility—a critical aspect in optimizing PROTAC potency.[5]

Methyl 17-bromoheptadecanoate (CAS No. 72338-49-9), a long-chain fatty acid ester featuring a terminal bromide, has emerged as a valuable synthetic intermediate in the construction of PROTACs. Its extended alkyl chain provides the necessary length to span the distance between the E3 ligase and the target protein, a crucial factor for inducing efficient ubiquitination and subsequent degradation.[4] This guide provides a comprehensive overview of the commercial landscape for Methyl 17-bromoheptadecanoate, offering insights into supplier identification, product specifications, and key considerations for its procurement and application in a research and drug development setting.

Commercial Availability and Supplier Landscape

The procurement of specialized chemical reagents like Methyl 17-bromoheptadecanoate requires careful consideration of supplier reliability, product quality, and available documentation. Our investigation has identified several commercial suppliers that list this compound under the confirmed CAS number 72338-49-9.

It is imperative for researchers to verify the CAS number when sourcing this chemical, as similar compounds with different ester groups (e.g., tert-butyl) or alternative functionalization are also commercially available and may be easily confused.

Below is a comparative summary of notable suppliers offering Methyl 17-bromoheptadecanoate:

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| King-Pharm | METHYL 17-BROMOHEPTADECANOATE | 72338-49-9 | C18H35BrO2 | 363.38 | Lists physical properties such as melting and boiling points.[6][7] |

| MedChemExpress (MCE) | Methyl 17-bromoheptadecanoate | 72338-49-9 | C18H35BrO2 | 363.38 | Explicitly marketed as a PROTAC linker.[8][9] |

| Arctom Scientific | Methyl 17-bromoheptadecanoate | 72338-49-9 | C18H35BrO2 | 363.38 | Offers the compound in various sizes and provides options for custom synthesis.[10] |

| Santa Cruz Biotechnology | Methyl 17-bromoheptadecanoate | 72338-49-9 | C18H35BrO2 | 363.38 | A Certificate of Analysis is available, providing key quality control data.[11] |

This table is not exhaustive and represents a snapshot of publicly available information. Researchers are encouraged to conduct their own due diligence.

Evaluating and Selecting a Supplier: A Step-by-Step Workflow

The selection of a chemical supplier should be a systematic process to ensure the integrity of your research. The following workflow outlines key steps for procuring Methyl 17-bromoheptadecanoate:

A critical document in this process is the Certificate of Analysis (CoA) . For instance, the CoA from Santa Cruz Biotechnology for their lot of Methyl 17-bromoheptadecanoate provides essential information that should be scrutinized.[11] Researchers should verify that the purity meets the requirements of their synthetic route, as impurities can lead to unwanted side reactions and complicate purification of the final PROTAC molecule.

Application in Drug Discovery: A Versatile PROTAC Linker

Methyl 17-bromoheptadecanoate's utility in drug discovery stems from its role as a precursor to bifunctional linkers in PROTAC synthesis. The terminal bromide provides a reactive handle for nucleophilic substitution, typically with an amine-containing E3 ligase ligand or warhead.[12] The long alkyl chain offers several advantages:

-

Flexibility: The conformational flexibility of the long alkyl chain can be crucial for allowing the E3 ligase and the target protein to adopt a productive orientation for ubiquitination.[5]

-

Reach: For target proteins with deep or sterically hindered binding pockets, a longer linker may be necessary to bridge the gap to the E3 ligase.[4]

-

Hydrophobicity: The hydrophobic nature of the linker can influence the overall cell permeability of the PROTAC molecule.[5]

The synthesis of a PROTAC using an alkyl bromide linker like Methyl 17-bromoheptadecanoate often involves a nucleophilic substitution reaction. It is important to consider the nucleophilicity of the amine on the binding molecule, as weakly nucleophilic amines may result in low reaction yields.[12] Optimization of reaction conditions, such as the choice of base, solvent, and temperature, is often necessary to achieve efficient coupling.[12]

Safety, Handling, and Storage

As of the writing of this guide, a publicly available, dedicated Safety Data Sheet (SDS) for Methyl 17-bromoheptadecanoate (CAS 72338-49-9) was not found in a comprehensive search. However, based on the known reactivity of alkyl bromides and general laboratory safety protocols, the following precautions are strongly advised. Researchers must obtain the specific SDS from their chosen supplier before handling this compound.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place. Alkyl bromides should be protected from light and moisture to prevent degradation.

Given that long-chain alkyl bromides are used in SN2 reactions, they are reactive electrophiles. Care should be taken to avoid exposure, and appropriate quenching and work-up procedures should be employed during chemical synthesis.

Conclusion

Methyl 17-bromoheptadecanoate is a key chemical tool for researchers engaged in the design and synthesis of PROTACs. Its commercial availability from a number of specialized suppliers facilitates its use in drug discovery programs. However, due to the specialized nature of this reagent, a thorough evaluation of suppliers and careful attention to product specifications are paramount. By following a systematic procurement process and adhering to strict safety protocols, researchers can confidently incorporate this versatile linker into their synthetic strategies to develop the next generation of targeted protein degraders.

References

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. researchgate.net [researchgate.net]

- 6. 72338-49-9 METHYL 17-BROMOHEPTADECANOATE [king-pharm.com]

- 7. METHYL 17-BROMOHEPTADECANOATE [72338-49-9] | King-Pharm [king-pharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. arctomsci.com [arctomsci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Methyl 17-bromoheptadecanoate

Abstract

This document provides a detailed, field-proven protocol for the synthesis of Methyl 17-bromoheptadecanoate, a valuable long-chain functionalized fatty acid ester. Primarily intended for researchers in organic synthesis, materials science, and drug development, this guide outlines a robust and reproducible methodology based on the principles of Fischer-Speier esterification. We delve into the causality behind experimental choices, from reaction setup and catalysis to purification and comprehensive characterization, ensuring scientific integrity and a self-validating protocol.

Introduction and Significance

Methyl 17-bromoheptadecanoate is a bifunctional organic molecule featuring a terminal bromine atom and a methyl ester group. This structure makes it an excellent intermediate and building block for a variety of chemical transformations. The terminal bromide serves as a versatile handle for nucleophilic substitution and coupling reactions, allowing for the introduction of diverse functional groups. The long aliphatic chain provides hydrophobicity and flexibility, while the methyl ester can be readily hydrolyzed or transesterified. These characteristics make it a valuable precursor for the synthesis of polymers, surfactants, specialized lubricants, and pharmacologically active molecules where a long-chain moiety is desired. This application note presents a reliable and scalable protocol for its synthesis from commercially available 17-bromoheptadecanoic acid.

Principle of the Method: Fischer-Speier Esterification

The synthesis of Methyl 17-bromoheptadecanoate is achieved through the Fischer-Speier esterification, a classic and dependable acid-catalyzed reaction between a carboxylic acid and an alcohol.

Causality of the Mechanism: The carbonyl carbon of the carboxylic acid is electrophilic, but not sufficiently so to be attacked by a neutral alcohol nucleophile at an appreciable rate. The reaction is therefore accelerated by a strong acid catalyst, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by methanol, leading to a tetrahedral intermediate. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

The reaction is an equilibrium process. To drive it towards the product side and maximize the yield, Le Châtelier's principle is applied by using a large excess of one of the reactants, in this case, methanol, which also conveniently serves as the solvent.

Materials and Equipment

Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier | Notes |

| 17-Bromoheptadecanoic Acid | C₁₇H₃₃BrO₂ | 349.35 | 5.00 g | 14.31 | Sigma-Aldrich | Purity ≥97% |

| Methanol (Anhydrous) | CH₄O | 32.04 | 100 mL | - | Fisher Scientific | ACS Grade, ≥99.8% |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 1.0 mL | ~18 | J.T. Baker | 95-98% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | VWR | ACS Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - | LabChem | Aqueous solution |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | - | LabChem | Aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | EMD Millipore | Granular |

| Silica Gel | SiO₂ | 60.08 | ~100 g | - | Sorbent Tech. | 60 Å, 230-400 mesh |

| Hexane | C₆H₁₄ | 86.18 | 500 mL | - | Honeywell | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - | Honeywell | ACS Grade |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser with water lines

-

Magnetic stirrer and stir bar

-

Heating mantle with controller

-

Ring stand and clamps

-

Separatory funnel (500 mL)

-

Erlenmeyer flasks (various sizes)

-

Rotary evaporator

-

Glass column for chromatography (e.g., 40 mm diameter)

-

Beakers and graduated cylinders

-

Glass funnels

-

pH paper

-

Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Place 5.00 g (14.31 mmol) of 17-bromoheptadecanoic acid into a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the acid is fully dissolved.

-

Set up the flask for reflux by attaching a condenser. Ensure a gentle flow of cold water through the condenser.

-

Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring solution. Causality: The acid is added slowly to the alcohol to safely manage the exothermic heat of dilution. The order of addition (acid to alcohol) is crucial for safety.

Step 2: Esterification Reaction

-

Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.

-

Maintain the reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. A typical mobile phase for TLC is 4:1 Hexane:Ethyl Acetate. The product ester will have a higher Rf value (less polar) than the starting carboxylic acid.

Step 3: Work-up and Isolation

-

After 4 hours, remove the heating mantle and allow the flask to cool to room temperature.

-

Remove the bulk of the excess methanol using a rotary evaporator.

-

Transfer the concentrated residue to a 500 mL separatory funnel using approximately 100 mL of diethyl ether to dissolve and transfer the material completely. Add 100 mL of deionized water to the separatory funnel.

-

Gently shake the funnel, venting frequently to release any pressure buildup from CO₂ evolution in the next step.

-

Carefully add 50 mL of saturated sodium bicarbonate solution in portions to the separatory funnel. Shake and vent until gas evolution ceases. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH ≥ 7). This step neutralizes the sulfuric acid catalyst and removes any unreacted 17-bromoheptadecanoic acid.[1][2]

-

Separate the layers and wash the organic layer again with another 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water and break up any emulsions.

-

Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for about 15-20 minutes.

-

Filter the solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude product, typically a pale yellow oil.

Step 4: Purification

-

Prepare a silica gel column (slurry packed in hexane).

-

Dissolve the crude oil in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexane).

-

Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Evaporate the solvent from the combined pure fractions under reduced pressure to yield Methyl 17-bromoheptadecanoate as a clear or pale yellow oil. An expected yield is typically in the range of 85-95%.

Characterization of Final Product

The identity and purity of the synthesized Methyl 17-bromoheptadecanoate should be confirmed using standard analytical techniques.

-

Physical Appearance: Clear to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

δ 3.67 (s, 3H, -OCH₃): A sharp singlet for the methyl ester protons.[3]

-

δ 3.41 (t, J = 6.8 Hz, 2H, -CH₂Br): A triplet for the methylene protons adjacent to the bromine atom.

-

δ 2.30 (t, J = 7.5 Hz, 2H, -CH₂CO₂Me): A triplet for the methylene protons alpha to the carbonyl group.[3]

-

δ 1.85 (quint, J = 7.1 Hz, 2H, -CH₂CH₂Br): A quintet for the methylene protons beta to the bromine.

-

δ 1.63 (m, 2H, -CH₂CH₂CO₂Me): A multiplet for the methylene protons beta to the carbonyl.[3]

-

δ 1.42-1.25 (m, 22H, -(CH₂)₁₁-): A large, broad multiplet for the remaining methylene protons in the aliphatic chain.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

FT-IR (Neat):

-

GC-MS (EI): Gas chromatography can be used to assess purity.[2][7][8] The mass spectrum under electron ionization will show a molecular ion peak (M⁺) and characteristic fragmentation patterns for long-chain methyl esters, including McLafferty rearrangement products.

-

Expected M⁺ for C₁₈H₃₅BrO₂: m/z 362/364 (in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).

-

Key fragments: [M - 31]⁺ (loss of OCH₃), [M - 73]⁺, and a base peak often at m/z 74 (McLafferty rearrangement).

-

Safety Precautions

-

General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][9]

-

17-Bromoheptadecanoic Acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using appropriate gloves and eye protection. Always add acid to other liquids slowly; never the other way around.

-

Methanol: Flammable and toxic by inhalation, ingestion, and skin absorption. Avoid open flames and ensure adequate ventilation.

-

Diethyl Ether: Extremely flammable and volatile. Work away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic aqueous waste before disposal.

References

- Christie, W. W. (1989).

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- Organic Syntheses. (n.d.).

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Lamba, R., Kumar, S., & Sarkar, S. (2018). Esterification of decanoic acid with methanol using Amberlyst 15: Reaction kinetics.

- Sigma-Aldrich. (n.d.). Safety Data Sheet for 17-Bromoheptadecanoic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.

-

AOCS Lipid Library. (2019). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

PubChem. (n.d.). 17-Bromoheptadecanoic acid. Retrieved from [Link]

Sources

- 1. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. gcms.cz [gcms.cz]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Esterification of 17-bromoheptadecanoic acid with methanol.

Topic: Esterification of 17-Bromoheptadecanoic Acid with Methanol Target Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyl 17-Bromoheptadecanoate

I. Introduction and Scientific Context

The synthesis of fatty acid methyl esters (FAMEs) is a cornerstone of lipid chemistry, with broad applications ranging from the production of biofuels to the creation of specialized chemical intermediates for the pharmaceutical and materials science sectors.[1][2] This guide provides a detailed protocol for the synthesis of methyl 17-bromoheptadecanoate via the Fischer esterification of 17-bromoheptadecanoic acid with methanol.

The presence of a terminal bromine atom on a long aliphatic chain makes methyl 17-bromoheptadecanoate a valuable bifunctional molecule. The ester group provides a handle for further chemical transformations, while the terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This makes it a key building block for the synthesis of more complex molecules, including polymers, surfactants, and biologically active compounds.

This document provides a comprehensive overview of the reaction, from the underlying mechanism to a detailed, field-tested laboratory protocol, and concludes with a guide to the analytical characterization of the final product.

II. The Chemistry: Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[2] This reaction is a classic example of a nucleophilic acyl substitution and is fundamentally an equilibrium process.

Reaction Mechanism

The mechanism of the acid-catalyzed esterification of 17-bromoheptadecanoic acid with methanol proceeds through several key, reversible steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of methanol, to yield the final ester product and regenerate the acid catalyst.

To drive the reaction to completion, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of the alcohol (methanol in this case) and/or by removing the water as it is formed.[2]

dot graph fischer_esterification_mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Acid [label="17-Bromoheptadecanoic\nAcid"]; ProtonatedAcid [label="Protonated\nCarboxylic Acid"]; Methanol [label="Methanol"]; TetrahedralIntermediate [label="Tetrahedral\nIntermediate"]; ProtonatedIntermediate [label="Protonated\nIntermediate"]; ProtonatedEster [label="Protonated\nEster"]; Ester [label="Methyl 17-Bromoheptadecanoate"]; Water [label="Water"]; Catalyst_H_plus [label="H+ (Catalyst)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst_regen [label="H+ (Catalyst)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acid -> ProtonatedAcid [label="+ H+"]; ProtonatedAcid -> TetrahedralIntermediate [label="+ CH3OH"]; Methanol -> TetrahedralIntermediate; TetrahedralIntermediate -> ProtonatedIntermediate [label="Proton Transfer"]; ProtonatedIntermediate -> ProtonatedEster [label="- H2O"]; Water_out [label="Water", shape=plaintext]; ProtonatedIntermediate -> Water_out [style=invis]; ProtonatedEster -> Ester [label="- H+"]; Catalyst_H_plus -> Acid [style=invis]; Ester -> Catalyst_regen [style=invis]; } . Caption: Mechanism of Fischer-Speier Esterification.

III. Experimental Protocol

This protocol is designed for the synthesis of methyl 17-bromoheptadecanoate on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 17-Bromoheptadecanoic Acid | ≥98% | e.g., Sigma-Aldrich | Solid |

| Methanol | Anhydrous, ≥99.8% | e.g., Fisher Scientific | |

| Sulfuric Acid | Concentrated, 98% | e.g., VWR | Corrosive! |

| Diethyl Ether | ACS Grade | ||

| Saturated Sodium Bicarbonate Solution | |||

| Brine (Saturated NaCl Solution) | |||

| Anhydrous Magnesium Sulfate | |||

| Deuterated Chloroform (CDCl₃) | for NMR |

Safety Precautions

-

17-Bromoheptadecanoic Acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methanol: Highly flammable and toxic. Avoid inhalation and skin contact. All work should be conducted in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to the solvent slowly and with cooling. Wear acid-resistant gloves, a face shield, and a lab coat.

-

Diethyl Ether: Extremely flammable. Work in a fume hood away from any ignition sources.

Reaction Setup and Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 17-bromoheptadecanoic acid (e.g., 5.0 g, 14.3 mmol) in anhydrous methanol (100 mL). Stir until the solid is completely dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirred solution. An exotherm may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting carboxylic acid.

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Work-up:

-

Dissolve the residue in diethyl ether (100 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude methyl 17-bromoheptadecanoate, which should be a pale yellow oil or a low-melting solid.

-

Purification

For most applications, the crude product obtained after the work-up is of sufficient purity. However, for applications requiring higher purity, the product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

dot graph experimental_workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="17-Bromoheptadecanoic Acid\n+ Anhydrous Methanol"]; Add_Catalyst [label="Add H₂SO₄ (cat.)"]; Reflux [label="Reflux (4-6 h, ~70°C)"]; Evaporation1 [label="Rotary Evaporation\n(Remove excess Methanol)"]; Dissolve [label="Dissolve in Diethyl Ether"]; Wash_H2O [label="Wash with Water"]; Wash_NaHCO3 [label="Wash with sat. NaHCO₃"]; Wash_Brine [label="Wash with Brine"]; Dry [label="Dry (MgSO₄)"]; Evaporation2 [label="Rotary Evaporation\n(Remove Diethyl Ether)"]; Crude_Product [label="Crude Methyl 17-Bromoheptadecanoate"]; Purification [label="Column Chromatography\n(Optional)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Pure Methyl 17-Bromoheptadecanoate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_Catalyst; Add_Catalyst -> Reflux; Reflux -> Evaporation1; Evaporation1 -> Dissolve; Dissolve -> Wash_H2O; Wash_H2O -> Wash_NaHCO3; Wash_NaHCO3 -> Wash_Brine; Wash_Brine -> Dry; Dry -> Evaporation2; Evaporation2 -> Crude_Product; Crude_Product -> Purification; Purification -> Final_Product; Crude_Product -> Final_Product [style=dashed, label="If sufficiently pure"]; } . Caption: Experimental workflow for the synthesis of methyl 17-bromoheptadecanoate.

IV. Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended.

Spectroscopic Data

| Technique | Key Features and Expected Values for Methyl 17-Bromoheptadecanoate |

| ¹H NMR | δ (ppm) in CDCl₃: - 3.67 (s, 3H): -OCH₃ protons of the methyl ester. - 3.40 (t, 2H): -CH₂-Br protons. - 2.30 (t, 2H): -CH₂-C(=O)O- protons alpha to the carbonyl. - 1.85 (quintet, 2H): -CH₂-CH₂-Br protons. - 1.63 (quintet, 2H): -CH₂-CH₂-C(=O)O- protons beta to the carbonyl. - 1.42-1.25 (m, 20H): Bulk methylene (-CH₂-) protons of the aliphatic chain. |

| ¹³C NMR | δ (ppm) in CDCl₃: - 174.3: Carbonyl carbon (-C=O). - 51.4: Methoxy carbon (-OCH₃). - 34.1: Alpha-carbon to carbonyl (-CH₂-C=O). - 34.0: Carbon bearing the bromine (-CH₂-Br). - 32.8: Methylene carbon adjacent to the C-Br carbon. - 29.6-28.2: Bulk methylene carbons of the chain. - 24.9: Beta-carbon to the carbonyl. |

| FTIR | ν (cm⁻¹): - 2925, 2854: C-H stretching of the aliphatic chain. - 1743: Strong C=O stretching of the ester carbonyl group. - 1436: C-H bending of the methyl group. - 1197, 1171: C-O stretching of the ester. - ~645: C-Br stretching. |

| Mass Spec. | (EI): The mass spectrum is expected to show characteristic fragmentation patterns for long-chain methyl esters. The molecular ion [M]⁺ at m/z 362 and [M+2]⁺ at m/z 364 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable. Other significant fragments would include [M-31]⁺ (loss of -OCH₃) and fragments from cleavage along the alkyl chain. |

Note: The NMR chemical shifts are predicted based on standard values and data from similar long-chain esters. Actual experimental values may vary slightly.

V. Troubleshooting and Final Remarks

-

Low Yield: If the yield is low, ensure that anhydrous methanol was used, as water can shift the equilibrium back to the starting materials. The reaction time can also be extended.

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining, ensure the reaction was at a sufficient reflux temperature and consider adding a small additional amount of catalyst.

-

Product Stability: While the terminal C-Br bond is generally stable under these conditions, prolonged exposure to high temperatures or very strong acidic conditions could potentially lead to side reactions. The recommended reaction time should be adhered to for optimal results.

This application note provides a robust and reliable method for the synthesis of methyl 17-bromoheptadecanoate. By understanding the underlying chemistry and following the detailed protocol, researchers can confidently produce this valuable chemical intermediate for their synthetic needs.

VI. References

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. (Available through historical chemical literature archives)

-

Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. [Link]

-

Myrboh, B., & Joshipura, H. (2011). A Review on Fischer Esterification. Organic Chemistry: An Indian Journal, 7(3), 221-233. (General review, specific URL may vary, accessible through academic search engines)

-

Ma, F., & Hanna, M. A. (1999). Biodiesel production: a review. Bioresource technology, 70(1), 1-15. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage learning. (A standard textbook on chemical spectroscopy)

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. (A standard textbook on chemical spectroscopy)

-

Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media. (A standard reference for spectral data)

-

Fischer Esterification. (2022). Chemistry LibreTexts. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Methyl 17-bromoheptadecanoate in Advanced Organic Synthesis

Introduction: Unlocking the Potential of a Versatile Long-Chain Building Block

Methyl 17-bromoheptadecanoate is a bifunctional long-chain fatty acid ester that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a terminal bromide and a methyl ester, presents two distinct reactive sites that can be selectively manipulated to construct complex molecules. The C17 backbone is particularly relevant for the synthesis of biologically active compounds such as insect pheromones, complex lipids, and novel fatty acid derivatives for drug development research.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of Methyl 17-bromoheptadecanoate, detailing key applications and providing robust protocols for its use.

Core Synthetic Applications & Mechanistic Insights

The synthetic utility of Methyl 17-bromoheptadecanoate is primarily centered around the reactivity of the terminal alkyl bromide, which is an excellent electrophile for a variety of nucleophilic substitution and coupling reactions. The methyl ester group is generally stable under the conditions used to modify the bromide, allowing for late-stage diversification.[4]

Nucleophilic Substitution Reactions: The SN2 Pathway

The primary alkyl bromide in Methyl 17-bromoheptadecanoate is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[5][6][7] In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group in a single, concerted step. This reaction proceeds with an inversion of stereochemistry if the carbon were chiral, though in this case, it is not.[5][7] The rate of this reaction is dependent on the concentration of both the substrate (Methyl 17-bromoheptadecanoate) and the nucleophile.[7]

Causality in Experimental Design: The choice of solvent is critical for a successful SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or dimethyl sulfoxide (DMSO) are preferred as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[7] The strength of the nucleophile is also a key factor; stronger nucleophiles will react more rapidly.[8]

Protocol 1: Synthesis of Methyl 17-azidoheptadecanoate

This protocol details the conversion of the terminal bromide to an azide, a versatile functional group that can be further transformed, for example, into an amine via reduction or used in "click" chemistry.

Materials:

-

Methyl 17-bromoheptadecanoate

-

Sodium azide (NaN3)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 17-bromoheptadecanoate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 17-azidoheptadecanoate.

Self-Validation: The success of the reaction can be confirmed by FT-IR spectroscopy, where a characteristic sharp peak for the azide group will appear around 2100 cm-1, and the disappearance of the C-Br stretching frequency. 1H NMR spectroscopy will show a shift of the methylene protons adjacent to the functional group.

Chain Elongation Strategies: Building Complexity

Methyl 17-bromoheptadecanoate is an excellent substrate for carbon-carbon bond-forming reactions, enabling the extension of the carbon chain. This is particularly useful in the synthesis of very long-chain fatty acids and insect pheromones, which often have specific chain lengths for biological activity.[2][9]

While the direct formation of a Grignard reagent from Methyl 17-bromoheptadecanoate is not feasible due to the presence of the ester group, a common strategy involves the use of a protecting group for the ester or, more practically, using the bromo-ester to alkylate a nucleophilic carbon source.

A more direct method for chain extension is the alkylation of terminal alkynes. The acetylide anion, formed by deprotonating a terminal alkyne with a strong base like sodium amide (NaNH2) or n-butyllithium (n-BuLi), is a potent carbon nucleophile that can displace the bromide from Methyl 17-bromoheptadecanoate. This introduces an alkyne functionality, which can be further modified, for example, by partial reduction to a (Z)-alkene, a common motif in insect pheromones.[9][10]

Protocol 2: Synthesis of Methyl nonadec-18-ynoate via Acetylide Alkylation

This protocol demonstrates a two-carbon chain extension using acetylene.

Materials:

-

Methyl 17-bromoheptadecanoate

-

Acetylene gas or a suitable surrogate like ethynyltrimethylsilane

-

Sodium amide (NaNH2) or n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF) or liquid ammonia

-

Saturated aqueous ammonium chloride solution

-

Hexanes

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous THF or condensed liquid ammonia.

-

Bubble acetylene gas through the solvent, or add the terminal alkyne (1.2 eq).

-

Slowly add sodium amide (1.1 eq) or n-BuLi (1.1 eq) at an appropriate temperature (-78 °C for n-BuLi in THF, -33 °C for NaNH2 in liquid ammonia).

-

Stir the mixture for 30-60 minutes to ensure complete formation of the acetylide.

-

Slowly add a solution of Methyl 17-bromoheptadecanoate (1.0 eq) in anhydrous THF to the acetylide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with hexanes.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo.

-

Purify the product by column chromatography on silica gel.

Self-Validation: The incorporation of the alkyne can be confirmed by the presence of a C≡C stretch in the IR spectrum (around 2100-2260 cm-1, often weak) and a characteristic acetylenic proton signal in the 1H NMR spectrum if a terminal alkyne is formed.

Friedel-Crafts Alkylation: Attaching the Chain to Aromatic Systems

The long alkyl chain of Methyl 17-bromoheptadecanoate can be attached to an aromatic ring via a Friedel-Crafts alkylation reaction.[11][12][13] This reaction involves the generation of a carbocation or a carbocation-like species from the alkyl halide using a Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).[11][12] The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon.

Causality in Experimental Design: A key consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation.[12][14] However, with a primary alkyl halide like Methyl 17-bromoheptadecanoate, rearrangement is less likely, though it can still occur. The aromatic substrate must not have strongly deactivating substituents.[14] Polyalkylation can also be a side reaction because the alkyl group is activating.[13][14]

Protocol 3: Synthesis of Methyl 17-phenylheptadecanoate

This protocol describes the alkylation of benzene with Methyl 17-bromoheptadecanoate.

Materials:

-

Methyl 17-bromoheptadecanoate

-

Anhydrous benzene (use with extreme caution, in a well-ventilated fume hood)

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM) as a solvent (optional)

-

Ice-water bath

-

Dilute hydrochloric acid (HCl)

-

Anhydrous calcium chloride (CaCl2)

Procedure:

-

In a flask equipped with a stir bar and a drying tube, dissolve Methyl 17-bromoheptadecanoate (1.0 eq) in anhydrous benzene.

-

Cool the mixture in an ice-water bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice and dilute HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous calcium chloride.

-

Filter and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield Methyl 17-phenylheptadecanoate.

Self-Validation: The successful alkylation can be confirmed by 1H and 13C NMR spectroscopy, which will show the appearance of signals corresponding to the aromatic protons and carbons. Mass spectrometry will confirm the expected molecular weight of the product.

Data Presentation

| Reaction Type | Key Reagents | Solvent | Typical Temperature | Expected Yield | Key Transformation |

| SN2 Azidation | NaN3 | DMF | 60-70 °C | High | R-Br → R-N3 |

| Acetylide Alkylation | HC≡CNa | THF / liq. NH3 | -33 °C to RT | Moderate to High | R-Br → R-C≡CH |

| Friedel-Crafts Alkylation | Benzene, AlCl3 | Benzene | 0 °C to RT | Moderate | R-Br → R-Ph |

Visualizations

Caption: Chain elongation and functionalization workflow.

Conclusion